N-Acetyltizanidine

Analytical Chemistry Quality Control Pharmaceutical Analysis

N-Acetyltizanidine (Tizanidine USP Related Compound B) is the mandatory reference standard for establishing system suitability in HPLC/UPLC methods per USP monographs. Its unique relative retention time (RRT ≈1.3) and distinct molecular weight (295.75 g/mol) provide unambiguous peak identification and resolution (NLT 4.0) from the tizanidine parent peak. Substitution with Impurity A or C is invalid for regulatory ANDA submissions. Essential for stability-indicating assays and LC-MS/MS metabolite quantitation.

Molecular Formula C11H10ClN5OS
Molecular Weight 295.75 g/mol
CAS No. 173532-15-5
Cat. No. B047487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyltizanidine
CAS173532-15-5
Synonyms1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]-ethanone;  1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine;  USP Tizanidine Related Compound B;  _x000B_
Molecular FormulaC11H10ClN5OS
Molecular Weight295.75 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl
InChIInChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)
InChIKeyNBGDKTHDTLEUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyltizanidine (CAS 173532-15-5): Technical Baseline for Analytical and Regulatory Applications


N-Acetyltizanidine (CAS 173532-15-5), also designated as Tizanidine USP Related Compound B, is a fully characterized derivative of the centrally acting α2-adrenergic agonist tizanidine . It is most prominently deployed as a pharmacopeial reference standard for the identification, purity assessment, and quantification of tizanidine hydrochloride in both drug substance and finished dosage forms [1][2]. This compound is a known metabolite and process impurity of tizanidine, and its procurement is essential for establishing traceability in analytical methods compliant with USP and EP monographs .

Why N-Acetyltizanidine Cannot Be Replaced by Other Tizanidine-Related Substances


Substitution of N-Acetyltizanidine with other tizanidine-related compounds (e.g., impurity A, C, or the parent drug) is invalid for regulatory analytical workflows due to its unique chromatographic and physicochemical profile [1]. The USP monograph explicitly requires a specific relative retention time (RRT) of approximately 1.3 relative to tizanidine for peak identification, a value that differs from other related compounds [2][3]. Furthermore, its distinct molecular weight (295.75 g/mol) and melting point (191 °C) provide orthogonal identity confirmation that prevents misidentification in method validation and quality control [4].

Quantitative Differentiation of N-Acetyltizanidine for Scientific Selection


Chromatographic Retention: Defined RRT Ensures Accurate Peak Identification

N-Acetyltizanidine exhibits a relative retention time (RRT) of approximately 1.3 when referenced to the tizanidine parent peak (RRT = 1.0) under the chromatographic conditions specified in pharmacopeial monographs [1][2]. This value is critical for distinguishing it from other known related substances in tizanidine formulations [3].

Analytical Chemistry Quality Control Pharmaceutical Analysis

Thermal Identity: Distinct Melting Point for Orthogonal Confirmation

N-Acetyltizanidine possesses a distinct melting point of 191 °C . In contrast, tizanidine hydrochloride, the active pharmaceutical ingredient, decomposes upon heating, with a reported melting point of >185 °C (dec.) [1]. This clear thermal differentiation provides an orthogonal method for identity verification.

Material Science Analytical Chemistry Pharmaceutical Development

Molecular Weight: A Clear Distinguisher from Parent and Other Impurities

The molecular weight of N-Acetyltizanidine is 295.75 g/mol, a value resulting from its specific acetylation of the tizanidine core . This differentiates it from the parent compound, tizanidine hydrochloride (MW 290.17 g/mol), and other common impurities like Tizanidine Related Compound A (4-amino-5-chloro-2,1,3-benzothiadiazole, MW ~200-230 g/mol) [1].

Analytical Chemistry Mass Spectrometry Quality Control

Analytical Purity: Defined Acceptance Criteria for Reliable Quantification

As a commercial reference standard, N-Acetyltizanidine is supplied with a minimum HPLC purity of 90% , while higher-grade research materials report purities of 98% (TLC) or 98.0-102.0% for use in specific assays [1][2]. This contrasts with the parent drug tizanidine hydrochloride, which has a USP purity specification of 98.0-102.0% on a dried basis [3].

Quality Control Analytical Method Validation Pharmaceutical Manufacturing

Validated Application Scenarios for N-Acetyltizanidine in Analytical and Regulatory Workflows


USP/EP Method Development and Validation

N-Acetyltizanidine is the primary reference material for establishing system suitability and specificity in HPLC/UPLC methods for tizanidine drug products. Its defined RRT of 1.3 and distinct molecular weight are used to ensure proper peak resolution (NLT 4.0) from the tizanidine parent peak, a critical parameter in method validation protocols [1][2].

Quality Control for ANDA Submissions

For Abbreviated New Drug Applications (ANDAs), this compound is indispensable for the identification and quantification of the related compound B impurity in tizanidine formulations [3]. Its use is explicitly mandated by USP monographs, providing the traceability required for regulatory approval [4].

Stability Monitoring and Forced Degradation Studies

In stability programs for tizanidine tablets and API, N-Acetyltizanidine serves as a marker for process-related impurities [5]. Its presence and levels, quantified using validated methods with this reference standard, are monitored to ensure drug product quality over its shelf life and to identify degradation pathways [6].

Bioanalytical and Pharmacokinetic Research

As a known metabolite of tizanidine, N-Acetyltizanidine is used in LC-MS/MS methods to study the drug's metabolic fate in biological matrices . The availability of a stable isotope-labeled analog (N-Acetyl Tizanidine-d4) further enables precise quantitative analysis, with the unlabeled compound serving as the primary reference for calibration curves .

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